

# Application Notes: Dysprosium-165 Production and Use in Arthritis Therapy

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## Compound of Interest

Compound Name: *Dysprosium-164*

Cat. No.: *B084499*

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## Introduction

Radiation synovectomy, also known as radiosynoviorthesis, is a therapeutic procedure used to treat persistent synovitis, a common feature of inflammatory joint diseases like rheumatoid arthritis. The treatment involves the intra-articular injection of a beta-emitting radionuclide, which irradiates and ablates the inflamed synovial membrane, thereby reducing joint pain and effusion. Dysprosium-165 (Dy-165) has emerged as a highly effective and safe radionuclide for this purpose, offering distinct advantages over longer-lived isotopes like Yttrium-90.[1][2][3]

The key advantages of Dy-165 include its short physical half-life of 2.33 hours (139 minutes) and a suitable beta particle energy for penetrating the inflamed synovium (maximum 1.29 MeV).[4][5][6] The short half-life significantly reduces the radiation dose to non-target organs in the event of leakage from the joint capsule.[1][4] Dy-165 is produced by the neutron irradiation of stable **Dysprosium-164** (Dy-164).[4][7] For therapeutic use, it is formulated into Dysprosium-165-ferric hydroxide macroaggregates (Dy-165-FHMA), particles large enough to be retained within the synovial space, minimizing systemic leakage.[4][8][9]

These application notes provide a comprehensive overview and detailed protocols for the production of Dy-165 from Dy-164, its formulation into Dy-165-FHMA, quality control procedures, and its application in the treatment of arthritis.

## Production of Dysprosium-165 from Dysprosium-164

Dysprosium-165 is produced via the neutron capture reaction of its stable isotope,

**Dysprosium-164**. This process involves irradiating a target of enriched Dy-164 oxide in a high-flux nuclear reactor.[4][7] The high thermal neutron absorption cross-section of Dy-164 makes this a highly efficient production route.[10][11]

### 1.1 Nuclear Reaction Data

The production follows the (n,y) reaction pathway. Key nuclear properties relevant to this process are summarized in the table below.

Isotope	Natural Abundance (%)	Thermal Neutron Capture Cross-Section (barns)	Product	Half-Life	Max. Beta Energy (MeV)	Principal Gamma Energy (keV)
Dy-164	28.2%[7]	~950 (for natural Dy, ~80% from Dy-164) [12][13]	Dy-165	N/A	N/A	N/A
Dy-165	N/A	N/A	N/A	2.33 hours (139 min) [4][9]	1.29 (83%), 1.19 (15%) [6]	94.7 (3.6%)[5] [6]

### 1.2 Production Protocol

A detailed protocol for the production of Dy-165 is outlined below. This protocol assumes access to a nuclear reactor and appropriate hot cell facilities for handling radioactive materials.

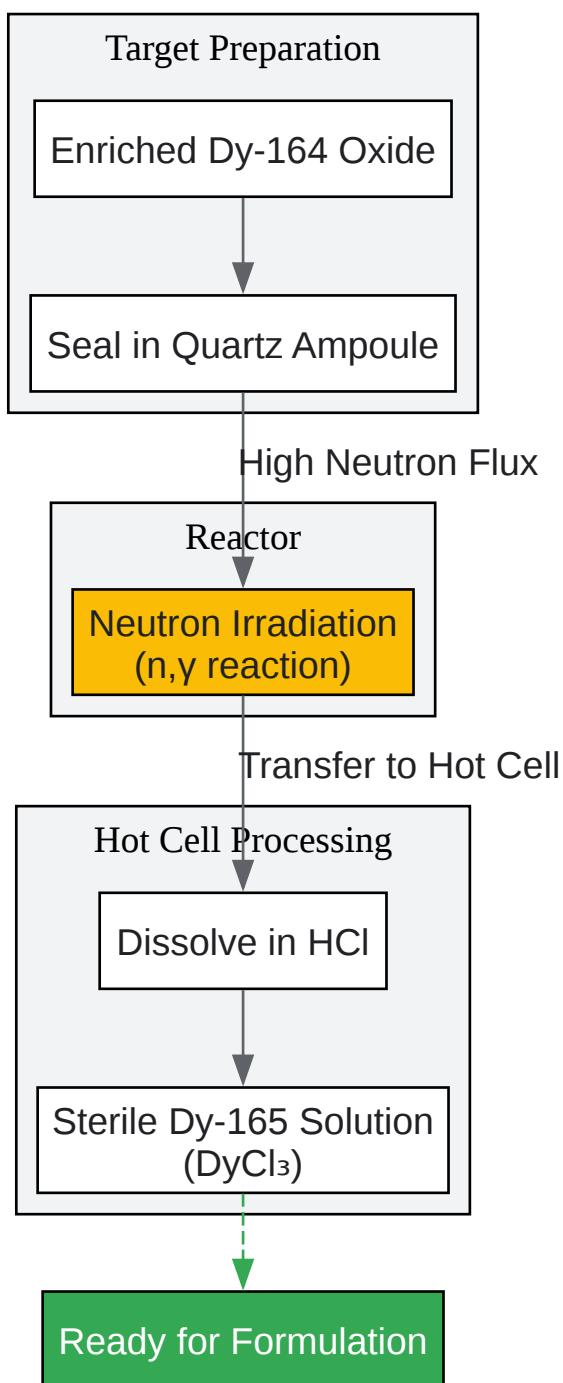
#### 1.2.1 Materials and Equipment

- Enriched **Dysprosium-164** Oxide ( $Dy_2O_3$ ) powder (enrichment >95%)[7]
- High-purity quartz ampoule

- Nuclear reactor with a thermal neutron flux  $> 1 \times 10^{13} \text{ n/cm}^2/\text{s}$
- Remote handling equipment (manipulators) within a shielded hot cell
- Ampoule opener
- Sterile, pyrogen-free 0.1 M Hydrochloric Acid (HCl)
- Sterile, sealed vial

### 1.2.2 Methodology

- Target Preparation: Accurately weigh a specific amount of enriched Dy-164 oxide powder and seal it in a high-purity quartz ampoule.
- Irradiation: Irradiate the sealed ampoule in a nuclear reactor. The irradiation time is calculated based on the reactor's neutron flux and the target mass to achieve the desired activity of Dy-165.
- Post-Irradiation Handling: Transfer the irradiated ampoule to a shielded hot cell using a transfer cask.
- Dissolution: Using remote manipulators, carefully open the ampoule. Dissolve the irradiated Dy-164/Dy-165 oxide powder in a minimal volume of sterile 0.1 M HCl to form Dysprosium Chloride ( $\text{DyCl}_3$ ).
- Final Product: Transfer the resulting radioactive Dy-165 solution into a sterile, sealed vial for use in the formulation of Dy-165-FHMA.



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Caption: Workflow for the production of Dysprosium-165 via neutron irradiation.

## Preparation of Dy-165-Ferric Hydroxide Macroaggregates (FHMA)

To ensure retention within the joint space and minimize leakage, the aqueous Dy-165 is co-precipitated with ferric hydroxide to form macroaggregates (FHMA).[4][14] The particle size is critical for efficacy and safety, with a target range of 3-5  $\mu\text{m}$  being ideal.[9]

## 2.1 Protocol for Dy-165-FHMA Formulation

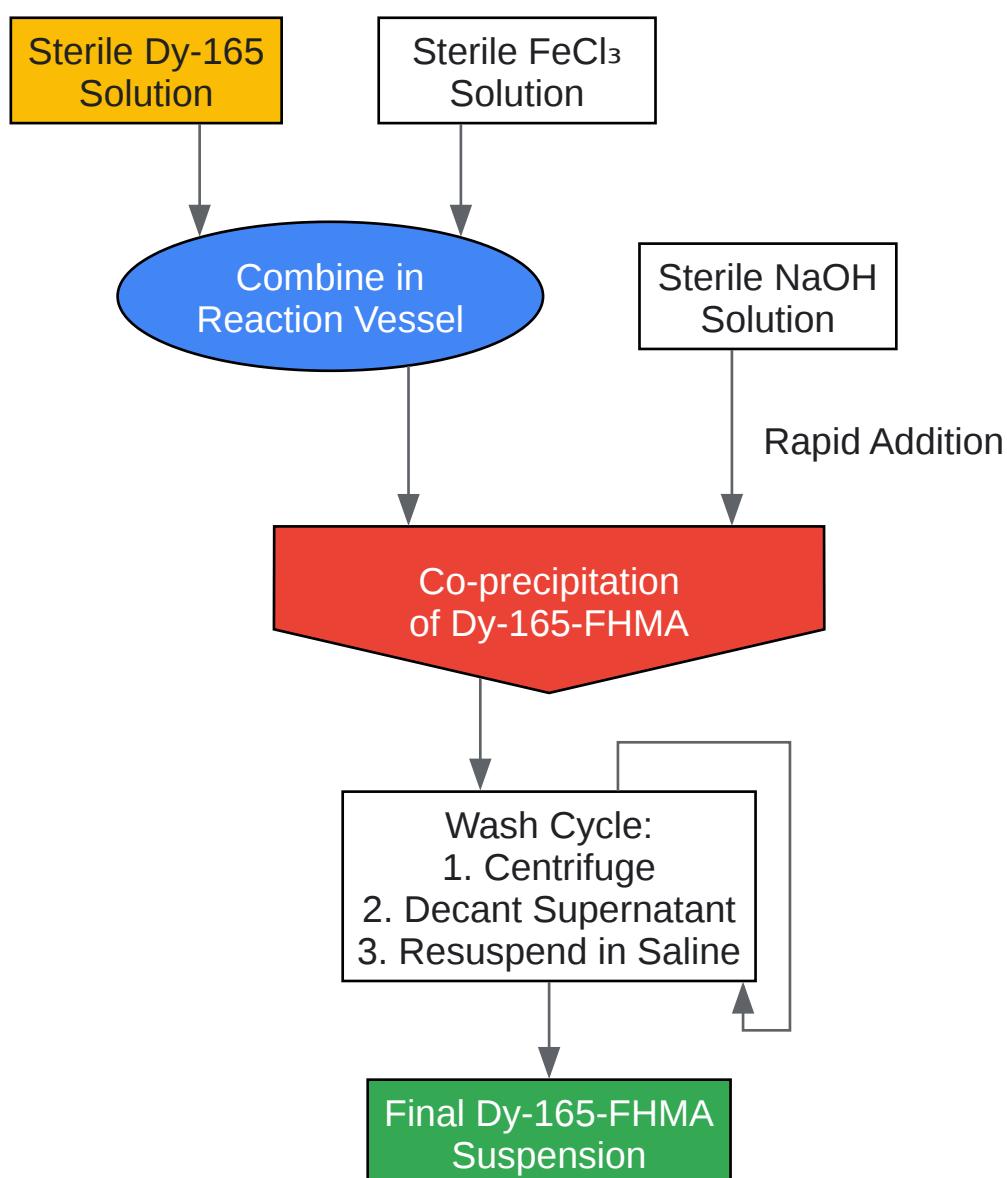
### 2.1.1 Materials and Equipment

- Sterile Dy-165 solution (from Section 1.2)
- Sterile Ferric Chloride ( $\text{FeCl}_3$ ) solution
- Sterile Sodium Hydroxide (NaOH) solution
- Sterile, pyrogen-free saline (0.9% NaCl)
- Sterile reaction vessel
- Centrifuge
- Ultrasonic bath
- Particle size analyzer or filtration system
- Dose calibrator

### 2.1.2 Methodology

- Mixing: In a sterile reaction vessel, add the sterile Dy-165 solution to a predetermined amount of sterile  $\text{FeCl}_3$  solution.
- Co-precipitation: While vigorously stirring, rapidly add sterile NaOH solution to the Dy-165/ $\text{FeCl}_3$  mixture. This will cause the immediate co-precipitation of Dy-165-ferric hydroxide. The final pH should be approximately 9.0.[4]
- Particle Growth & Washing: Allow the precipitate to settle. Centrifuge the suspension to pellet the macroaggregates.

- Resuspension: Discard the supernatant and resuspend the pellet in sterile saline. An ultrasonic bath can be used to aid in creating a uniform suspension.[4]
- Washing (Repeat): Repeat the centrifugation and resuspension steps at least twice to wash the particles and remove any unbound Dy-165.
- Final Formulation: After the final wash, resuspend the Dy-165-FHMA pellet in a final volume of sterile saline suitable for injection.
- Activity Assay: Measure the total radioactivity of the final suspension using a dose calibrator.



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Caption: Formulation workflow for Dysprosium-165-Ferric Hydroxide Macroaggregates.

## Quality Control Protocols

Rigorous quality control is essential to ensure the safety and efficacy of the final Dy-165-FHMA product.

Parameter	Specification	Method
Particle Size	Majority of particles between 3-5 $\mu\text{m}$ <sup>[9]</sup>	Serial filtration through calibrated membrane filters or laser particle size analysis. <sup>[4]</sup>
Radionuclidic Purity	>99% Dy-165	Gamma spectroscopy to identify and quantify any radionuclide impurities.
Radiochemical Purity	>98% of Dy-165 bound to FHMA	Centrifugation of a sample and measurement of radioactivity in the supernatant vs. the pellet.
Leakage Stability	<1% leakage in 24 hours <i>in vitro</i>	Incubation of the final product in human serum or synovial fluid followed by filtration or centrifugation to measure unbound activity over time.
Sterility	Sterile	Standard microbial culture testing (e.g., USP <71>).
Endotoxin Level	Per institutional/regulatory limits	Limulus Amebocyte Lysate (LAL) test.

## Application in Arthritis Therapy: Radiosynovectomy Protocol

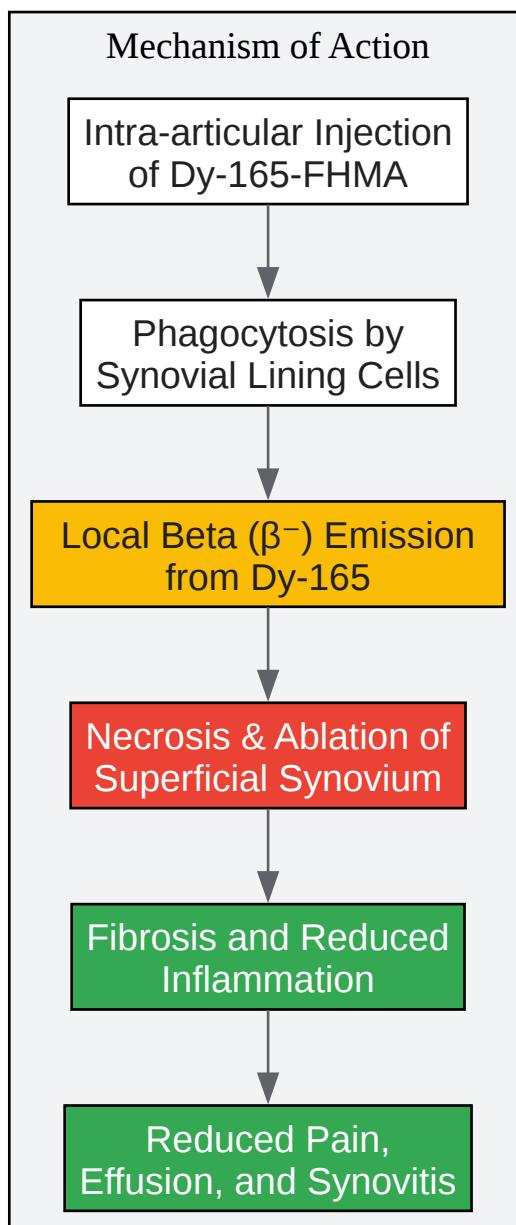
Dy-165-FHMA is administered directly into the affected joint to treat persistent synovitis. The beta radiation induces necrosis and fibrosis of the inflamed synovial tissue.<sup>[6][15]</sup>

#### 4.1 Patient Selection and Dosage

- Indication: Patients with confirmed chronic inflammatory synovitis (e.g., rheumatoid arthritis) refractory to conventional treatments.[8][15]
- Primary Joint: The knee is the most common and well-studied joint for this therapy.[8][16]
- Dosage: For an adult knee joint, a typical administered activity is 270 mCi (10 GBq).[8][16]

#### 4.2 Administration Protocol

- Joint Aspiration: Under aseptic conditions, perform arthrocentesis to remove as much synovial fluid as possible from the target joint.
- Corticosteroid Injection (Optional): An intra-articular corticosteroid may be injected prior to the radiopharmaceutical to reduce the initial inflammatory reaction.[4]
- Dy-165-FHMA Injection: Inject the prescribed activity of Dy-165-FHMA into the joint space through the same needle.
- Flushing: Flush the needle with saline or local anesthetic to ensure the full dose is delivered into the joint.
- Joint Mobilization: Gently move the joint through its range of motion to ensure even distribution of the macroaggregates.
- Immobilization: Immobilize the treated joint for a period of 48 hours to minimize leakage of the radiopharmaceutical from the joint capsule.[3]



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Caption: Therapeutic mechanism of action for Dy-165-FHMA in radiosynovectomy.

## Summary of Clinical Data

Clinical studies have demonstrated the efficacy and safety of Dy-165-FHMA for treating rheumatoid synovitis of the knee.

### 5.1 Efficacy of Dy-165-FHMA in Knee Arthritis

Study	No. of Knees	Follow-up	Radiographic Stage	Good Result (%)	Fair Result (%)	Poor Result (%)
Sledge et al. (1987) [8]	59	2 Years	Stage I	76%	Fair/Poor: 24%)	(Combined
			Stage II	59%	Fair/Poor: 41%)	(Combined
Zuckerman et al. (1988)[16]	81	1 Year	Stage I	72%	23%	16% (Overall)
44	2 Years	Stage I	81%	16%	20% (Overall)	
81	1 Year	Stage II	53%			
44	2 Years	Stage II	48%			

## 5.2 Safety and Dosimetry Data

The primary safety advantage of Dy-165-FHMA is its low extra-articular leakage, resulting in minimal radiation exposure to non-target organs.

Organ / System	Leakage / Dose (Mean Value)	Reference
Venous Blood	0.15% of injected dose	<a href="#">[16]</a>
Liver	0.64% of injected dose	<a href="#">[16]</a>
3.2 rads (24h post-injection)	<a href="#">[8]</a>	
~0.3% of injected dose (in rabbits)	<a href="#">[4]</a> <a href="#">[14]</a>	
Draining Lymph Nodes	0.17% of injected dose	<a href="#">[16]</a>
Whole Body Dose	0.3 rads	<a href="#">[8]</a>

## Radiation Safety Protocols

Proper handling of Dy-165 is critical due to its radioactivity. All procedures must be conducted in compliance with institutional and national radiation safety regulations.

### 6.1 General Handling

- ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable. Use time, distance, and shielding to minimize dose.
- Shielding: Use lead or tungsten syringe shields during preparation and administration.
- Monitoring: Use personal dosimeters (e.g., ring dosimeters) to monitor extremity dose.
- Contamination Control: Work on absorbent, plastic-backed paper. Regularly monitor work areas, hands, and clothing for contamination with a survey meter (e.g., a GM counter).[\[17\]](#) [\[18\]](#)

### 6.2 Administration Safety

- Personnel: Only personnel trained in radiation safety and the handling of unsealed radionuclides should perform the procedure.[\[19\]](#)[\[20\]](#)

- Spill Management: Have a spill kit readily available. In case of a spill, follow institutional procedures for containment, decontamination, and reporting.

### 6.3 Waste Disposal

- Decay-in-Storage: Due to its very short half-life, all contaminated materials (syringes, vials, gloves, absorbent paper) can be stored in a designated, shielded radioactive waste container.
- Disposal: After 10 half-lives (~24 hours), the radioactivity will have decayed to background levels, and the waste can typically be disposed of as regular biohazardous waste, following a final radiation survey to confirm.

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- To cite this document: BenchChem. [Application Notes: Dysprosium-165 Production and Use in Arthritis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084499#using-dysprosium-164-for-dysprosium-165-production-in-arthritis-therapy>]

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